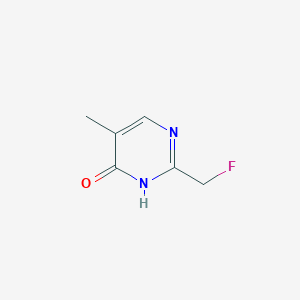
5-(1,1-Difluoroethyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Difluoroethyl)isoindoline is a chemical compound belonging to the isoindoline family, which is characterized by a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Difluoroethyl)isoindoline typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction proceeds under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives, while reduction may yield fully saturated isoindoline derivatives .
Scientific Research Applications
5-(1,1-Difluoroethyl)isoindoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1,1-Difluoroethyl)isoindoline involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may bind to the dopamine receptor D2, modulating its activity and leading to various physiological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoindoline: The parent compound of 5-(1,1-Difluoroethyl)isoindoline, lacking the difluoroethyl group.
Isoindolinone: An oxidized form of isoindoline with a carbonyl group at the nitrogen position.
N-isoindoline-1,3-dione: A compound with two carbonyl groups at positions 1 and 3, often used in pharmaceutical synthesis.
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C10H11F2N/c1-10(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,13H,5-6H2,1H3 |
InChI Key |
ZHZAMBBGRUNVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CNC2)C=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


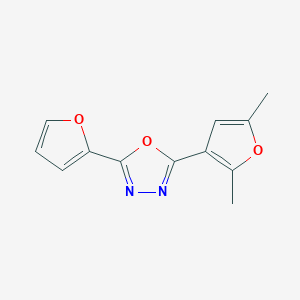
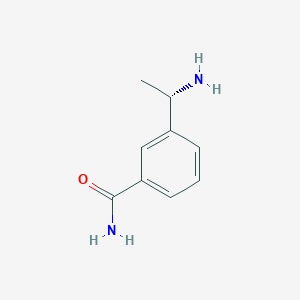
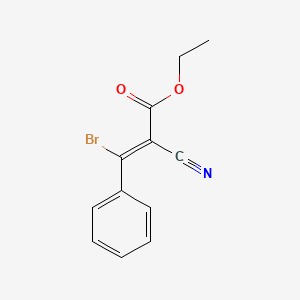
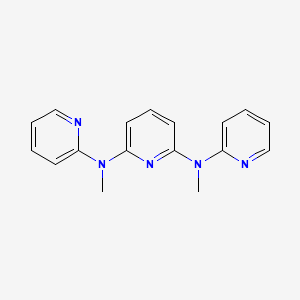
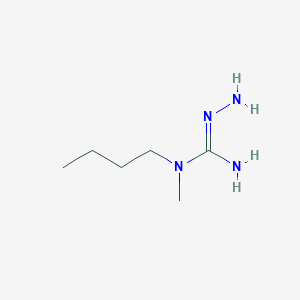

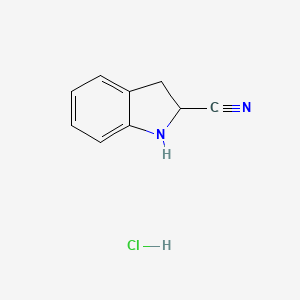
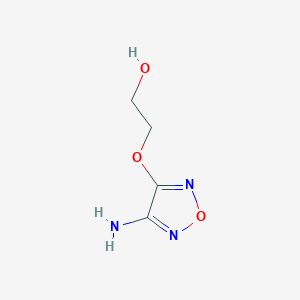

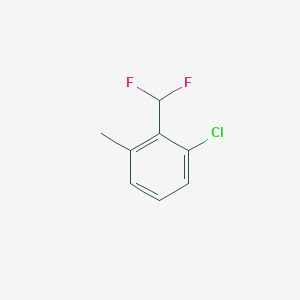
![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
